molecular formula C9H16O2 B13466973 2-Methoxy-4,4-dimethylcyclohexan-1-one

2-Methoxy-4,4-dimethylcyclohexan-1-one

Cat. No.: B13466973
M. Wt: 156.22 g/mol
InChI Key: ASADZHYKPMANNB-UHFFFAOYSA-N
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Description

2-Methoxy-4,4-dimethylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a methoxy group (-OCH₃) at the 2-position and two methyl groups (-CH₃) at the 4-position of the cyclohexanone ring. While its exact molecular formula and weight are inconsistently reported in available sources, lists a molecular formula of C₇H₉NO₂S (171.22 g/mol), which includes sulfur—a discrepancy that conflicts with its systematic name. For accurate analysis, the expected formula based on structural analogs (e.g., C₉H₁₆O₂) should be considered, though verification via primary literature is advised.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-methoxy-4,4-dimethylcyclohexan-1-one

InChI

InChI=1S/C9H16O2/c1-9(2)5-4-7(10)8(6-9)11-3/h8H,4-6H2,1-3H3

InChI Key

ASADZHYKPMANNB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C(C1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4,4-dimethylcyclohexan-1-one typically involves the alkylation of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,4-dimethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanoic acid.

    Reduction: Formation of 2-methoxy-4,4-dimethylcyclohexanol.

    Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4,4-dimethylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,4-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and interactions with enzymes or receptors. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The table below compares 2-Methoxy-4,4-dimethylcyclohexan-1-one with analogous cyclohexanone derivatives, emphasizing substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound 2-OCH₃, 4,4-(CH₃)₂ C₇H₉NO₂S* 171.22 Synthetic intermediate (potential)
2-Hydroxy-4,4-dimethylcyclohexan-1-one 2-OH, 4,4-(CH₃)₂ C₈H₁₄O₂ 142.20 Lab reagent (e.g., BD00963278)
2-Chloro-4,4-dimethylcyclohexan-1-one 2-Cl, 4,4-(CH₃)₂ C₈H₁₃ClO 160.64 Halogenated precursor for synthesis
4-Methoxycyclohexan-1-one 4-OCH₃ C₇H₁₂O₂ 128.17 Intermediate in multi-step synthesis
4-(Methoxymethyl)cyclohexan-1-one 4-CH₂OCH₃ C₈H₁₄O₂ 142.20 Undisclosed applications
4-Hydroxy-4-methylcyclohexanone 4-OH, 4-CH₃ C₇H₁₂O₂ 128.17 Pharmaceutical intermediate (HY-W036733)

Notes:

  • (*) Formula in includes sulfur, conflicting with the compound’s name; likely a data entry error.
  • Key Trends: Methoxy vs. Hydroxy/Chloro: Methoxy groups enhance lipophilicity compared to polar hydroxy or reactive chloro substituents. Positional Isomerism: 4-Methoxy derivatives (e.g., ) lack steric bulk at the 2-position, altering reactivity.

Research Findings and Implications

Critical Data Limitations

  • Molecular Formula Discrepancy : The sulfur-containing formula in for This compound is chemically inconsistent with its name, necessitating verification.
  • Application Gaps : Most analogs lack detailed biological or industrial data, limiting extrapolation.

Biological Activity

2-Methoxy-4,4-dimethylcyclohexan-1-one, also known as a ketone derivative, has garnered attention in various fields due to its potential biological activities. This article discusses its synthesis, biological properties, and implications in medicinal chemistry, supported by relevant research findings and data tables.

  • Molecular Formula : C10H18O2
  • Molecular Weight : 170.25 g/mol
  • CAS Number : 2244-01-3

Synthesis

The synthesis of this compound typically involves the alkylation of cyclohexanone derivatives followed by methoxylation. Specific synthetic routes may vary based on desired purity and yield.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. A study evaluating various compounds for their ability to scavenge free radicals found that this compound demonstrated significant DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound72% at 100 µg/mL45
Ascorbic Acid85% at 100 µg/mL30

Anticancer Properties

In vitro studies have shown that this compound may possess anticancer properties. For example, it was tested against several cancer cell lines including A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that it could inhibit cell proliferation effectively.

Cell LineIC50 (µM)
A-54920
MCF715
HCT-11625

The biological activity of this compound is believed to stem from its ability to modulate oxidative stress pathways. The compound's structure allows it to interact with cellular targets involved in redox reactions, leading to enhanced antioxidant defenses within cells.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal assessed the antioxidant efficacy of various ketones. The findings revealed that this compound significantly reduced oxidative stress markers in treated cells compared to untreated controls.

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer potential of this compound. Researchers found that treatment with varying concentrations resulted in a dose-dependent inhibition of cell growth in A-549 and MCF7 cell lines. The study concluded that further exploration into its mechanism could lead to potential therapeutic applications.

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